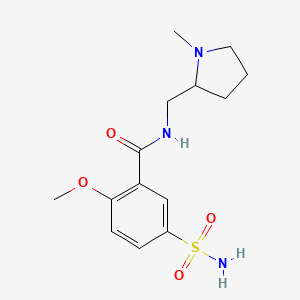
Sulmepride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of sulmepride involves the reaction of 5-chlorosulfonyl-2-methoxybenzoic acid with 2-(aminomethyl)-1-methylpyrrolidine and thionyl chloride . This reaction yields 5-chlorosulfonyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide, which is then further processed to obtain this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Sulmepride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Sulmepride is used as a model compound in studies of sulfonamide chemistry and receptor-ligand interactions.
Biology: Research on this compound focuses on its effects on dopamine receptors and its potential as a neuroleptic agent.
Industry: this compound’s chemical properties make it a useful compound in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Sulmepride exerts its effects by selectively antagonizing dopamine D-2 receptors . This interaction inhibits dopamine-mediated neurotransmission, which is believed to contribute to its neuroleptic effects. The molecular targets involved include the Asp-119 and Phe-417 amino acid residues of the D-2 receptor . Optimal therapeutic effects are achieved when 65-80% of D-2 receptors are occupied .
Comparison with Similar Compounds
Sulmepride is similar to other dopamine receptor antagonists, such as sulpiride and amisulpride. this compound is unique in its specific binding affinity and selectivity for dopamine D-2 receptors . This selectivity may result in different therapeutic profiles and side effect profiles compared to other compounds in the same class.
Similar compounds include:
Sulpiride: Another dopamine D-2 receptor antagonist with similar neuroleptic properties.
Amisulpride: A compound with a similar mechanism of action but different pharmacokinetic properties.
This compound’s unique chemical structure and receptor selectivity make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
57479-88-6 |
|---|---|
Molecular Formula |
C14H21N3O4S |
Molecular Weight |
327.40 g/mol |
IUPAC Name |
2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide |
InChI |
InChI=1S/C14H21N3O4S/c1-17-7-3-4-10(17)9-16-14(18)12-8-11(22(15,19)20)5-6-13(12)21-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)(H2,15,19,20) |
InChI Key |
QCKAYJICSQJJCU-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |
Canonical SMILES |
CN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |
Key on ui other cas no. |
57479-88-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


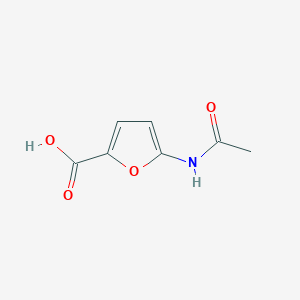
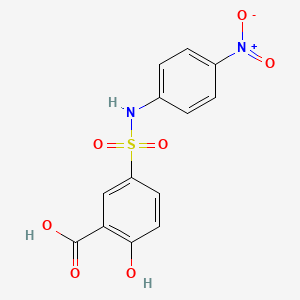
![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1622474.png)
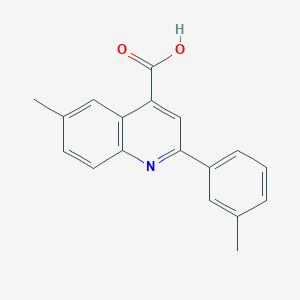
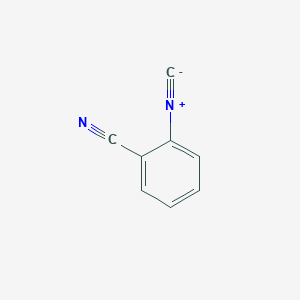
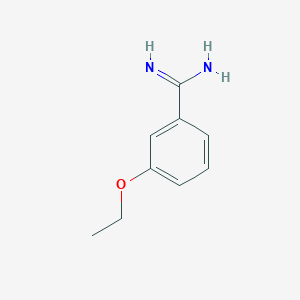
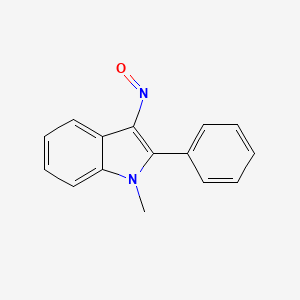
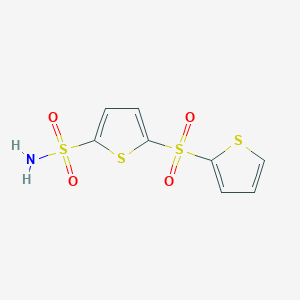
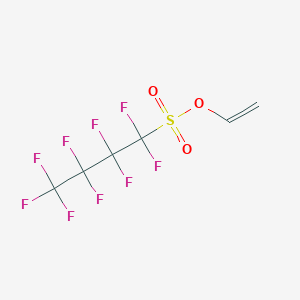
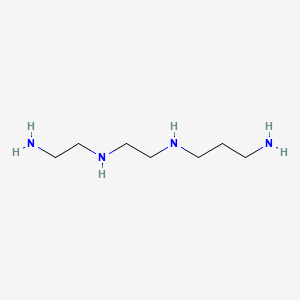
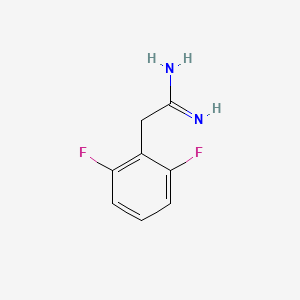
![2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1622490.png)
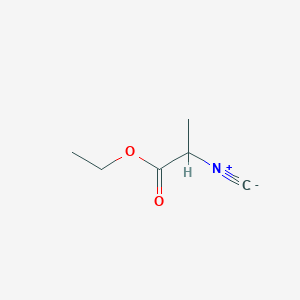
![Benzo[b]thiophene-2-carboximidamide, N-hydroxy-](/img/structure/B1622493.png)
